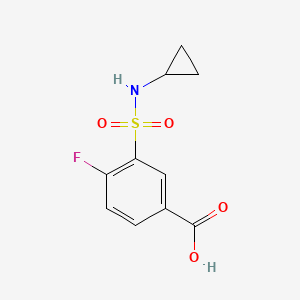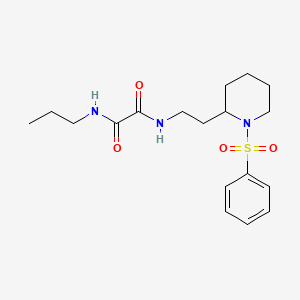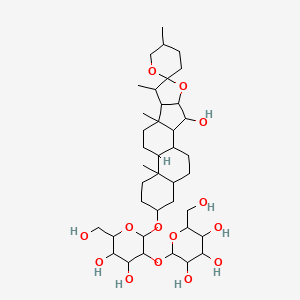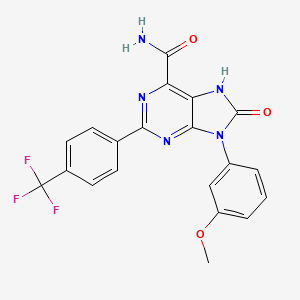
3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A compound’s description often includes its IUPAC name, molecular formula, and CAS number. For example, the compound “3-(Cyclopropylsulfamoyl)benzoic acid” has a CAS Number of 852933-50-7 and a molecular weight of 241.27 .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This usually involves a series of reactions with specific reagents under controlled conditions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding its reactivity, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like density, color, melting point, and boiling point. Chemical properties refer to a substance’s ability to undergo chemical changes .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid plays a crucial role in the development of novel chemical reactions and the synthesis of diverse organic compounds. Its unique structure enables it to participate in various chemical transformations, contributing significantly to the field of medicinal chemistry and drug design. For instance, its involvement in the synthesis of 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles showcases its utility in creating compounds with potential insecticidal activities (Shi et al., 2000). Furthermore, its application in solid-phase synthesis methods highlights its versatility in generating substituted 2-aminomethylbenzimidazoles, which are valuable in drug discovery processes (Kilburn et al., 2000).
Biochemical Research and Protein Engineering
The compound also finds application in biochemical research and protein engineering. A genetically encoded fluorosulfonyloxybenzoyl-l-lysine, utilizing the chemical properties similar to those of this compound, has enabled expansive covalent bonding of proteins via SuFEx chemistry. This advancement facilitates the covalent targeting of natural residues in proteins, opening new avenues for protein modification and engineering (Liu et al., 2021).
Drug Metabolism Studies
In drug metabolism studies, the structural analogs of this compound have been utilized to investigate the metabolic pathways of various therapeutic agents. For example, the transformation of prasugrel, a thienopyridine antiplatelet agent, into its active metabolites involves intermediates structurally related to this compound. These studies are essential for understanding the pharmacokinetics and pharmacodynamics of drugs, thereby aiding in the development of safer and more effective therapeutic options (Rehmel et al., 2006).
Environmental Chemistry
The compound's derivatives are also explored in environmental chemistry for their role in the transformation of pollutants. For instance, the anaerobic transformation of phenol to benzoate, utilizing fluorinated analogs similar to this compound, sheds light on the mechanisms of pollutant degradation in natural settings. Such studies are vital for developing strategies to mitigate environmental pollution and understand the fate of chemical compounds in nature (Genthner et al., 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclopropylsulfamoyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-8-4-1-6(10(13)14)5-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVPJCXYONAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![(6-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2765896.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)



![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)
![2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2765909.png)

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)